molecular formula C8H10O3 B2979049 2-Furancarboxaldehyde, 5-(1-methylethoxy)- CAS No. 1357451-30-9

2-Furancarboxaldehyde, 5-(1-methylethoxy)-

Cat. No.: B2979049
CAS No.: 1357451-30-9
M. Wt: 154.165
InChI Key: TXNZYEWXZZOAQG-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-(1-methylethoxy)- is an organic compound with the molecular formula C10H14O4 It is a derivative of furfural, which is a furan-based aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- typically involves the reaction of furfural with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound. The process involves the use of a fixed-bed reactor, where the reactants are continuously fed into the reactor, and the product is collected at the outlet. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-(1-methylethoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde group and the furan ring in the molecule.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of carboxylic acids.

    Reduction: Reduction of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- can be achieved using reagents like sodium borohydride or lithium aluminum hydride. This reaction converts the aldehyde group to a primary alcohol.

    Substitution: The furan ring in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.

Major Products Formed

    Oxidation: The major product formed is 2-Furancarboxylic acid, 5-(1-methylethoxy)-.

    Reduction: The major product formed is 2-Furanmethanol, 5-(1-methylethoxy)-.

    Substitution: Depending on the reagent used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

2-Furancarboxaldehyde, 5-(1-methylethoxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research has shown that derivatives of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- may have potential therapeutic applications. Studies are ongoing to explore its use in the treatment of various diseases.

    Industry: The compound is used in the production of fragrances and flavors. Its unique aroma makes it a valuable ingredient in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- involves its interaction with various molecular targets and pathways. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions contribute to the compound’s biological activities and potential therapeutic effects.

Comparison with Similar Compounds

2-Furancarboxaldehyde, 5-(1-methylethoxy)- can be compared with other similar compounds, such as:

    2-Furancarboxaldehyde: The parent compound, which lacks the isopropoxy group. It has similar chemical properties but different reactivity and applications.

    5-Methylfurfural: A derivative with a methyl group instead of the isopropoxy group. It has different physical and chemical properties, leading to distinct applications.

    2-Furancarboxaldehyde, 5-(2-methoxyethoxy)-: A compound with a different alkoxy group

The uniqueness of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-propan-2-yloxyfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(2)10-8-4-3-7(5-9)11-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNZYEWXZZOAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357451-30-9
Record name 5-(propan-2-yloxy)furan-2-carbaldehyde
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